REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:11][O:10]2)=[CH:5][CH:4]=1.[CH2:12]([NH2:15])[CH2:13][NH2:14]>CO.O>[OH:10][CH:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[CH2:11][NH:14][CH2:13][CH2:12][NH2:15]
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Name
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Quantity
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37.5 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)C1OC1
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Name
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Quantity
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30 mL
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Type
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reactant
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Smiles
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C(CN)N
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Name
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Quantity
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52 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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On distillation under reduced pressure
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Type
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CUSTOM
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Details
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a product (22.3 g.), b.p. 165°-169° C./0.2 mm.Hg, is obtained
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Type
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CUSTOM
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Details
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which crystallises
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Type
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TEMPERATURE
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Details
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on cooling
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Name
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Type
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product
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Smiles
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OC(CNCCN)C1=CC=C(C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |